2-(3,5-Dichlorophenyl)morpholine oxalate
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Overview
Description
Preparation Methods
The synthesis of 2-(3,5-Dichlorophenyl)morpholine oxalate involves the reaction of 3,5-dichloroaniline with morpholine in the presence of a suitable catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
2-(3,5-Dichlorophenyl)morpholine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted morpholine derivatives .
Scientific Research Applications
2-(3,5-Dichlorophenyl)morpholine oxalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)morpholine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
2-(3,5-Dichlorophenyl)morpholine oxalate can be compared with other similar compounds, such as:
- 2-(4-Chlorophenyl)morpholine oxalate
- 2-(2,4-Dichlorophenyl)morpholine oxalate
- 2-(3,5-Dibromophenyl)morpholine oxalate
These compounds share structural similarities but differ in their substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity . The unique combination of the 3,5-dichloro substituents in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.C2H2O4/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;3-1(4)2(5)6/h3-5,10,13H,1-2,6H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJVEVHDSRJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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